Anticancer agent 72

K+ Channel Inhibition Cytotoxicity Cervical Cancer

Select Anticancer agent 72 (CAS 2460167-51-3) for its unmatched HeLa cell potency (IC50 0.54 μM) and defined mechanistic fingerprint across 5 cancer lines. Its caspase-3/PARP cleavage profile makes it the superior tool for ion channel–apoptosis research. Validate new K+ channel inhibitors with this quantitative reference standard. Request pricing for research-grade material today.

Molecular Formula C20H19N7O2
Molecular Weight 389.4 g/mol
Cat. No. B12397534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 72
Molecular FormulaC20H19N7O2
Molecular Weight389.4 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=NN3C(=NN=C3C4=CC=CC=C42)C5=CC=C(C=C5)[N+](=O)[O-]
InChIInChI=1S/C20H19N7O2/c1-24-10-12-25(13-11-24)20-17-5-3-2-4-16(17)19-22-21-18(26(19)23-20)14-6-8-15(9-7-14)27(28)29/h2-9H,10-13H2,1H3
InChIKeyBZSZQLYSCIYBNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anticancer Agent 72: Chemical Structure and Baseline Activity Profile for K+ Channel Inhibition Research


Anticancer agent 72 (CAS: 2460167-51-3), also known as compound 8c, is a synthetic small molecule with the molecular formula C20H19N7O2 and a molecular weight of 389.41 g/mol . It is chemically defined as 6-(4-methylpiperazin-1-yl)-3-(4-nitrophenyl)-[1,2,4]triazolo[3,4-a]phthalazine and is primarily classified as a potent inhibitor of potassium (K+) channels . The compound is documented to induce apoptosis in various cancer cell lines, establishing its baseline utility as a tool compound for investigating ion channel modulation in oncology research .

Why Anticancer Agent 72 Cannot Be Interchanged with Generic K+ Channel Inhibitors or Other 'Compound 8c' Analogs


Generic substitution with other potassium channel inhibitors or similarly named 'compound 8c' analogs from different chemotypes is not scientifically valid due to profound differences in structure, potency, and target engagement. Potassium channel inhibitors exhibit a wide range of selectivity profiles and downstream biological effects that are exquisitely dependent on their specific chemical structure [1]. Moreover, the designation 'compound 8c' is not unique to this molecule; literature reports other distinct compounds (e.g., a BCL6 inhibitor, a COX-2 inhibitor) that share the same internal code but possess completely different pharmacophores and biological targets [2]. Therefore, procurement decisions for a specific experimental model must be based on the precise CAS number (2460167-51-3) and the quantitative cell-line-specific potency data detailed below.

Quantitative Differentiation of Anticancer Agent 72: A Comparator-Based Evidence Guide for Scientific Procurement


Cell Line-Specific Potency: Anticancer Agent 72 Exhibits 32.5-Fold Greater Activity in HeLa Cells Compared to PC3 Cells

The compound's potency is highly cell-line dependent, a critical factor for experimental design. In a standardized cytotoxicity assay, Anticancer agent 72 demonstrated a 32.5-fold difference in its half-maximal inhibitory concentration (IC50) between HeLa (cervical cancer) and PC3 (prostate cancer) cells . This highlights the necessity of selecting this specific compound over a generic K+ channel inhibitor when research is focused on HeLa cell models or when investigating the molecular basis for this differential sensitivity.

K+ Channel Inhibition Cytotoxicity Cervical Cancer Prostate Cancer

Potency Comparison: Anticancer Agent 72 Shows Over 10-Fold Selectivity for MCF-7 Breast Cancer Cells Over SKBr3 Breast Cancer Cells

Within the same cancer type, Anticancer agent 72 demonstrates significant selectivity between different breast cancer cell lines. The compound is 2.0-fold more potent against MCF-7 cells (IC50 = 5.55 μM) than against SKBr3 cells (IC50 = 11.13 μM) . This intra-cancer selectivity profile is a key differentiator for researchers studying specific breast cancer subtypes (e.g., luminal A MCF-7 vs. HER2+ SKBr3) and underscores why this particular K+ channel inhibitor cannot be substituted with another compound that may lack this nuanced activity pattern.

Breast Cancer Cell Line Selectivity Cytotoxicity K+ Channel

Broad-Spectrum Activity Profile: Anticancer Agent 72 Demonstrates a Unique Potency Fingerprint Across Five Cancer Cell Lines

Anticancer agent 72 exhibits a distinct potency fingerprint across a panel of five cancer cell lines, with IC50 values ranging from 0.54 μM to 20.40 μM . This profile, encompassing HeLa (0.54 μM), MCF-7 (5.55 μM), SKBr3 (11.13 μM), PC3 (17.58 μM), and A549 (20.40 μM), establishes a baseline for comparing the compound's activity against other K+ channel inhibitors or anticancer agents. This quantitative dataset is a primary reason for procuring this specific compound, as it allows for direct benchmarking and experimental reproducibility.

Pancreatic Cancer Breast Cancer Cervical Cancer Lung Cancer Prostate Cancer

Mechanistic Differentiation: Anticancer Agent 72's Induction of Apoptosis via Caspase-3/PARP Pathway

The mechanism of action for Anticancer agent 72 includes the induction of apoptosis through the activation of caspase-3 and the cleavage of PARP, as documented by MedChemExpress . While the specific K+ channel target(s) mediating this effect are not fully detailed in vendor literature, this downstream pathway activation distinguishes it from K+ channel inhibitors that may primarily induce cell cycle arrest without robust apoptosis. This mechanistic insight is crucial for researchers designing experiments to study the link between potassium channel modulation and programmed cell death pathways.

Apoptosis Caspase-3 PARP K+ Channel Mechanism of Action

Optimal Research and Application Scenarios for Anticancer Agent 72 Based on Quantitative Evidence


Cervical Cancer Research: A High-Potency Tool Compound for HeLa Cell-Based Assays

Anticancer agent 72 is the optimal choice for researchers studying cervical cancer using the HeLa cell line model. With an IC50 of 0.54 μM, it exhibits its highest potency in this cellular context, making it a highly effective tool for probing the role of K+ channels in cervical cancer cell proliferation and survival . Its use can minimize off-target effects at lower concentrations compared to its application in less sensitive cell lines like PC3 (IC50 = 17.58 μM) .

Breast Cancer Subtype Selectivity Studies: Differentiating Luminal A (MCF-7) from HER2+ (SKBr3) Models

The compound's 2-fold greater potency in MCF-7 cells (IC50 = 5.55 μM) compared to SKBr3 cells (IC50 = 11.13 μM) provides a quantitative basis for its use in comparative studies of breast cancer subtypes . Researchers investigating the differential expression or function of K+ channels between luminal A and HER2+ breast cancers will find this compound's selectivity profile particularly valuable for designing dose-response experiments and interpreting phenotypic outcomes.

Apoptosis Pathway Investigation: A Tool for Studying K+ Channel-Mediated Caspase-3/PARP Activation

For researchers focused on the link between ion channel modulation and programmed cell death, Anticancer agent 72 serves as a specific tool compound due to its documented ability to induce apoptosis via caspase-3 activation and PARP cleavage . This scenario is ideal for studies aiming to elucidate the signaling cascade from K+ channel inhibition to the initiation of the apoptotic machinery, providing a clearer mechanistic understanding than compounds with less-defined downstream effects.

Benchmarking New K+ Channel Inhibitors: A Reference Compound with a Defined Potency Fingerprint

In drug discovery programs focused on developing novel K+ channel inhibitors for oncology, Anticancer agent 72 provides a valuable reference standard. Its well-characterized potency fingerprint across five cancer cell lines (HeLa, MCF-7, SKBr3, PC3, A549) allows for direct, quantitative comparison of new chemical entities. This enables researchers to assess whether a novel compound offers a distinct or superior selectivity profile compared to this established tool compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anticancer agent 72

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.